

# Part 1: ADS-011 (ARO-C3) in Complement-Mediated Kidney Disease

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AD011

Cat. No.: B12416217

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ADS-011, also known as ARO-C3, is a synthetic, double-stranded small interfering RNA (siRNA) therapeutic. It is currently under investigation for its potential role in treating complement-mediated kidney diseases.[\[1\]](#)

## Quantitative Data Summary

A Phase 1/2a clinical trial is underway to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of ADS-011.[\[1\]](#)

| Parameter              | Description  |
|------------------------|--|
| Drug Name              | ADS-011 (ARO-C3)   |
| Mechanism of Action    | Small interfering RNA (siRNA)  |
| Indication             | Complement-Mediated Kidney Disease (including C3 glomerulopathy and IgA nephropathy)                         |
| Trial Phase            | Phase 1/2a   |
| Primary Objectives     | Evaluate safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple doses. <a href="#">[1]</a> |
| Participant Population | Adults aged 18 to 70 with confirmed complement-mediated renal disease. <a href="#">[1]</a>                   |

## Experimental Protocols

The primary goal of the ongoing clinical trial is to assess the safety and effects of ARO-C3 in adults with complement-mediated kidney disease.[\[1\]](#)

Study Design: The study is a Phase 1/2a trial designed to evaluate multiple doses of ARO-C3. The core components of the protocol include:

- Safety Assessment: Monitoring and evaluation of any adverse events.[\[1\]](#)
- Tolerability Assessment: Determining how well the participants tolerate the medication.[\[1\]](#)
- Pharmacokinetics (PK): Studying the movement of the drug through the body.[\[1\]](#)
- Pharmacodynamics (PD): Examining the effects of the drug on the body.[\[1\]](#)

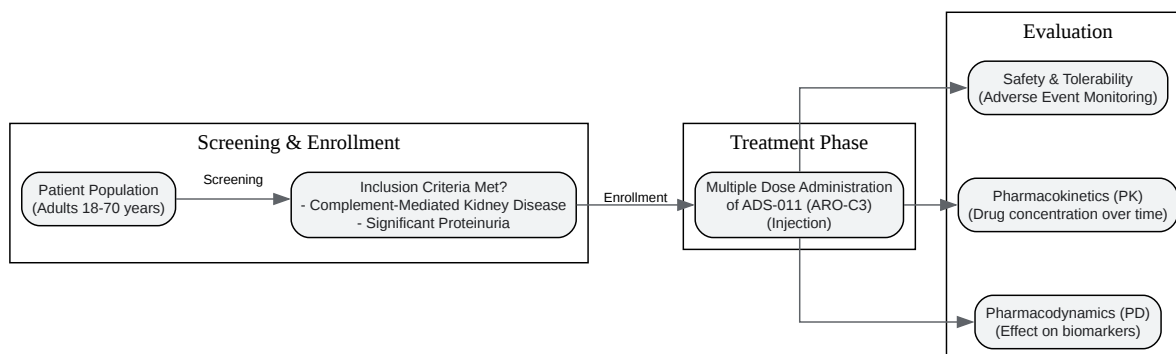
Inclusion Criteria for Participants:

- Age: 18 to 70 years.[\[1\]](#)
- Diagnosis: Confirmed complement-mediated kidney disease, such as C3 glomerulopathy (C3G) or IgA nephropathy (IgAN) with C3 presence.[\[1\]](#)
- Disease Activity: Ongoing disease with significant proteinuria.[\[1\]](#)

Method of Administration:

- ARO-C3 is administered as a solution for injection.[\[1\]](#)

## Visualization: Clinical Trial Workflow for ADS-011



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Caption: Clinical trial workflow for ADS-011 (ARO-C3).

## Part 2: ADA-011 in Advanced Solid Tumors

ADA-011 is an investigational drug that has been studied in the context of advanced solid tumors. A Phase 1 clinical trial was initiated to assess its potential as a monotherapy and in combination with other treatments.

### Quantitative Data Summary

The Phase 1 trial for ADA-011 focused on dose escalation and expansion cohorts to evaluate its safety and preliminary efficacy.<sup>[2][3][4]</sup>

| Parameter              | Description  |
|------------------------|--|
| Drug Name              | ADA-011  |
| Indication             | Advanced Solid Tumors (incurable or metastatic)  |
| Trial Phase            | Phase 1  |
| Primary Objectives     | To determine the safety and tolerability of ADA-011 as a monotherapy through dose escalation, and to further evaluate safety, tolerability, and preliminary efficacy in dose expansion cohorts.<br><a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Participant Population | Adults with histologically or cytologically documented, incurable or metastatic solid tumors for which no standard therapy exists. <a href="#">[3]</a>   |
| Interventions          | ADA-011 as monotherapy and in combination with a PD(L)-1 inhibitor. <a href="#">[2]</a>  |
| Trial Status           | Terminated (Internal company decision, non-safety related). <a href="#">[2]</a>  |

## Experimental Protocols

The Phase 1 study of ADA-011 was an open-label, multicenter trial.[\[2\]](#)

Study Design: The trial consisted of two main parts:

- Dose Escalation: To determine the safety and tolerability of ADA-011 as a monotherapy.[\[2\]](#)[\[3\]](#)  
[\[4\]](#)
- Dose Expansion: One or more cohorts in selected indications to further assess safety, tolerability, and preliminary efficacy.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Inclusion Criteria for Participants:

- Histologically or cytologically documented incurable or metastatic solid tumor with no recognized standard therapy.[3]
- Eastern Cooperative Oncology Group (ECOG) performance status of  $\leq 2$ . [3]
- Measurable disease per RECIST v1.1. [3]
- Adequate organ function. [3][5]

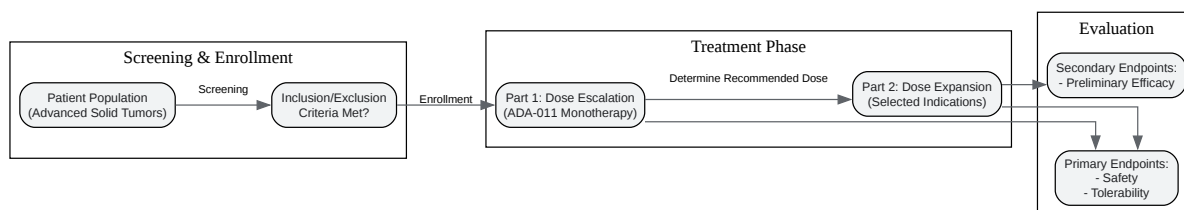
#### Exclusion Criteria for Participants:

- Antineoplastic therapy within 2 weeks prior to the first dose. [3]
- Chronic use of corticosteroids ( $>10$  mg/day of prednisone or equivalent) within 4 weeks. [3]
- Major surgery within 4 weeks. [2][3]
- Known central nervous system (CNS) disease involvement. [2][3]
- Active uncontrolled infections. [2][3]

#### Study Procedures:

- Physical exams and vital sign measurements. [5]
- Monitoring of side effects. [5]
- Review of concomitant medications. [5]
- Blood sample collection for routine laboratory tests and research. [5]
- Imaging throughout the study. [5]

## Visualization: Clinical Trial Workflow for ADA-011



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## References

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Address: 3281 E Guasti Rd

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